molecular formula C13H16O6 B6328968 Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate CAS No. 107416-80-8

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate

Cat. No.: B6328968
CAS No.: 107416-80-8
M. Wt: 268.26 g/mol
InChI Key: YHYYCIOQIQUVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes . The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-5-19-13(15)10(14)8-6-7-9(16-2)12(18-4)11(8)17-3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYYCIOQIQUVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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